molecular formula C18H24N2O4 B2544205 3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate CAS No. 370880-79-8

3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate

Cat. No.: B2544205
CAS No.: 370880-79-8
M. Wt: 332.4
InChI Key: GXIZSOVZVRKXEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate (CAS: 370880-79-8) is a bicyclic heterocyclic compound featuring a 3,6-diazabicyclo[3.2.0]heptane core substituted with benzyl and tert-butyl ester groups. This structure confers rigidity and stereochemical specificity, making it a valuable intermediate in medicinal chemistry, particularly for targeting nicotinic acetylcholine receptors (nAChRs) . Its synthesis typically involves multi-step protocols, including ring-forming reactions and protective group strategies, as evidenced by related compounds in the literature . The compound is commercially available with a purity of 95% (QM-9540, Combi-Blocks) .

Properties

IUPAC Name

3-O-benzyl 6-O-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)20-10-14-9-19(11-15(14)20)16(21)23-12-13-7-5-4-6-8-13/h4-8,14-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXIZSOVZVRKXEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C1CN(C2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Diazabicycloheptane Core: This step involves the cyclization of appropriate precursors under specific conditions to form the diazabicycloheptane core.

    Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups are introduced through alkylation reactions using benzyl halides and tert-butyl halides, respectively.

    Esterification: The final step involves esterification to form the dicarboxylate ester.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Table 1: Structural Features of Bicyclic Diazabicyclo Derivatives

Compound Name (CAS) Bicyclo System Substituents Key Structural Differences
3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate (370880-79-8) [3.2.0]heptane Benzyl (C₃), tert-butyl (C₆) Smaller ring size; dual ester groups
7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate (1788041-44-0) [4.2.0]octane Benzyl (C₇), tert-butyl (C₃) Larger ring size; altered substituent positions
8-Benzyl 3-tert-butyl 3,8-diazabicyclo[4.2.0]octane-3,8-dicarboxylate (1630906-87-4) [4.2.0]octane Benzyl (C₈), tert-butyl (C₃) Larger ring size; sp² nitrogen placement
1-Benzyl 7-tert-butyl 1,7-diazaspiro[4.5]decane-1,7-dicarboxylate (1523571-86-9) Spiro[4.5]decane Benzyl (C₁), tert-butyl (C₇) Spiro architecture; distinct ring fusion

Key Observations :

  • Substituent Positioning : The tert-butyl group at C₆ (vs. C₃ or C₇ in analogs) may sterically hinder interactions with off-target receptors, improving selectivity .

Pharmacological Activity

Table 2: Receptor Binding Affinities and Selectivity

Compound Class α4β2 nAChR Affinity (Ki, nM) α3β4 nAChR Selectivity Key Findings
3,6-Diazabicyclo[3.2.0]heptanes (e.g., (1R,5S)-25) 0.5–2.0 >100-fold selectivity High potency and subtype selectivity
3,8-Diazabicyclo[4.2.0]octanes (e.g., compound 24 ) 0.3–1.5 Moderate selectivity Comparable to epibatidine in affinity
Diazaspiro[4.5]decanes (e.g., QJ-4950 ) Not reported Not reported Likely distinct pharmacokinetic profile

Key Observations :

  • The target compound’s [3.2.0]heptane core demonstrates superior α4β2 selectivity over α3β4 receptors compared to [4.2.0]octane derivatives, critical for minimizing side effects in neurological therapies .
  • Substituents like bromo, chloro, or methyl on the pyridine ring (in related compounds) enhance binding affinity, suggesting that the benzyl/tert-butyl groups in the target compound may similarly optimize lipophilicity and target engagement .

Table 3: Commercial Availability and Pricing

Compound (CAS) Purity Price (per 100 mg) Supplier
This compound (370880-79-8) 95% $71–$170 Combi-Blocks, A2B Chem
tert-Butyl 3,6-diazabicyclo[3.2.0]heptane-6-carboxylate (122848-57-1) 95–97% $49–$646 Aaron, abcr
7-Benzyl 3-tert-butyl 3,7-diazabicyclo[4.2.0]octane-3,7-dicarboxylate (1788041-44-0) 95% Not reported Combi-Blocks

Key Observations :

  • The target compound is competitively priced and widely available, supporting its utility in high-throughput screening .

Biological Activity

3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate (CAS No. 370880-79-8) is a bicyclic compound that has garnered interest in various fields including medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C₁₈H₂₄N₂O₄
  • Molecular Weight : 332.39 g/mol
  • CAS Number : 370880-79-8

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It may function as a ligand for specific receptors or enzymes, modulating their activity and leading to diverse biological effects.

Biological Activities

Research indicates that compounds within the diazabicyclo family exhibit a range of biological activities, including:

  • Analgesic Activity : Some derivatives of diazabicyclo compounds have shown significant central analgesic effects, comparable to morphine but with fewer side effects .
  • Anticancer Properties : Preliminary studies suggest that certain substituted diazabicyclo compounds can inhibit cell proliferation, indicating potential applications in cancer therapy .
  • Neuroprotective Effects : The compound may also exhibit neuroprotective properties through modulation of neurotransmitter systems .

Case Studies and Research Findings

  • Analgesic Effects :
    • A study demonstrated that derivatives similar to 3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane showed higher selectivity towards opioid receptors associated with analgesia while minimizing side effects typically related to morphine-like opioids .
  • Cell Proliferation Inhibition :
    • Research published on related compounds indicated that certain derivatives could effectively inhibit the proliferation of cancer cells in vitro, suggesting a mechanism involving apoptosis induction and cell cycle arrest .
  • Neuroprotective Studies :
    • Investigations into the neuroprotective potential of diazabicyclo compounds revealed their ability to protect neuronal cells from oxidative stress-induced damage, possibly through antioxidant mechanisms .

Table 1: Biological Activities of Diazabicyclo Compounds

Compound NameActivity TypeObserved EffectReference
Diazabicyclo Derivative AAnalgesicReduced pain response in models
Diazabicyclo Derivative BAnticancerInhibition of cancer cell growth
Diazabicyclo Derivative CNeuroprotectiveProtection against oxidative stress
PropertyValue
Molecular FormulaC₁₈H₂₄N₂O₄
Molecular Weight332.39 g/mol
CAS Number370880-79-8

Q & A

Basic Research Questions

Q. What are the key structural features of 3-Benzyl 6-tert-butyl 3,6-diazabicyclo[3.2.0]heptane-3,6-dicarboxylate, and how do they influence reactivity?

  • The compound contains a bicyclo[3.2.0]heptane core with two nitrogen atoms at positions 3 and 5. The benzyl (C₆H₅CH₂) and tert-butyl ((CH₃)₃C) groups act as protective moieties for the amine functionalities via carbamate linkages. The bicyclic framework imposes steric constraints, affecting regioselectivity in reactions like nucleophilic substitutions or catalytic hydrogenation. The tert-butyl group enhances steric protection of the amine, while the benzyl group allows for deprotection under mild hydrogenolysis conditions .

Q. What synthetic methodologies are commonly employed to prepare bicyclic diazabicycloheptane derivatives?

  • A two-step approach is typical:

Core Synthesis : Cyclization of linear precursors (e.g., via intramolecular Buchwald-Hartwig amination or ring-closing metathesis) to form the bicyclo[3.2.0]heptane scaffold.

Protection : Introduction of benzyl and tert-butyl groups using benzyl chloroformate and Boc anhydride (di-tert-butyl dicarbonate), respectively. For example, tert-butyl protection is achieved under basic conditions (e.g., DMAP, DCM) at 0–25°C .

  • Key Data : Similar compounds (e.g., tert-butyl 3,6-diazabicyclo[3.1.1]heptane-6-carboxylate) show yields of 70–85% when using Boc protection under optimized conditions .

Advanced Research Questions

Q. How can stereochemical outcomes during bicyclo[3.2.0]heptane synthesis be controlled, and what analytical tools validate these results?

  • Stereocontrol : Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) can enforce enantioselectivity. For diastereomers, solvent polarity and temperature during cyclization are critical.
  • Validation :

  • NMR : 1^1H-NMR coupling constants (e.g., J=810 HzJ = 8–10\ \text{Hz} for transannular H-atoms) and NOESY correlations resolve stereochemistry.
  • X-ray Crystallography : Definitive confirmation of absolute configuration, as seen in related bicyclic amines .

Q. What strategies address low yields in the deprotection of benzyl/tert-butyl carbamates?

  • Benzyl Deprotection : Catalytic hydrogenation (10% Pd/C, H₂, EtOH) often achieves >90% yield, but competing side reactions (e.g., over-reduction) require careful monitoring of pressure and time.
  • tert-butyl Deprotection : Acidic conditions (TFA/DCM or HCl/dioxane) may degrade the bicyclic core. A milder alternative is photolytic cleavage (UV light, acetonitrile) for Boc removal without acid .
  • Data Contradiction : Some studies report <50% yields for acid-mediated deprotection due to ring strain, while hydrogenolysis achieves >80% .

Q. How is this compound utilized in medicinal chemistry?

  • The compound serves as a rigid scaffold for β-turn mimetics in peptide-based drug design. Its constrained geometry stabilizes bioactive conformations, as demonstrated in protease inhibitors.
  • Case Study : Analogues with similar bicyclic cores (e.g., 3,6-diazabicyclo[3.2.0]heptane) show enhanced binding affinity (IC₅₀ = 10–100 nM) compared to linear counterparts in kinase assays .

Methodological Considerations

Q. What chromatographic techniques optimize purification of diazabicycloheptane derivatives?

  • Normal-Phase HPLC : Effective for separating diastereomers using hexane/EtOAc gradients (e.g., 90:10 to 70:30).
  • Reverse-Phase HPLC : C18 columns with acetonitrile/water (0.1% TFA) resolve polar impurities. Retention times for Boc-protected derivatives typically range 8–12 minutes .

Q. How do researchers reconcile discrepancies in reported spectroscopic data for bicyclic amines?

  • Example : 13C-NMR^{13}\text{C-NMR} shifts for tert-butyl carbamates vary by 1–3 ppm due to solvent effects (CDCl₃ vs. DMSO-d₆). Cross-referencing multiple sources and using DEPT-135 for carbon assignment reduces misinterpretation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.